色胺-d4盐酸盐

描述

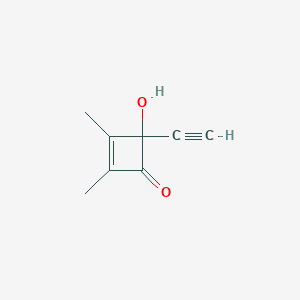

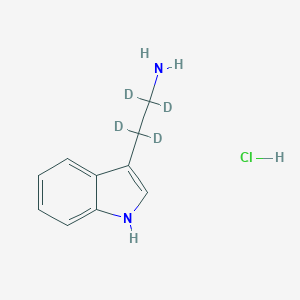

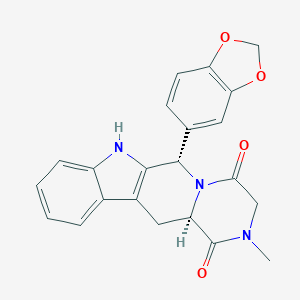

Tryptamine derivatives, including Tryptamine-d4 Hydrochloride, are a class of compounds that have been extensively studied due to their biological significance and potential therapeutic applications. Tryptamine itself is a monoamine alkaloid that serves as a backbone for many neurotransmitters and psychoactive substances. The hydrochloride salt form, such as Tryptamine Hydrochloride, is often used in research to ensure stability and facilitate handling of the compound .

Synthesis Analysis

The synthesis of Tryptamine derivatives can be complex, involving multiple steps and catalysts. One notable method for the chlorocyclization of tryptamine derivatives utilizes a cooperative catalyst system comprising diphenyl diselenide and iodine. This method has been shown to efficiently convert various tryptamine derivatives into C3a-chlorohexahydropyrrolo[2,3-b]indoles, which are valuable intermediates for the synthesis of complex molecules. This approach has been applied in the formal total syntheses of natural products such as (-)-psychotriasine and (-)-acetylardeemin, demonstrating its utility in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of Tryptamine Hydrochloride has been elucidated through X-ray diffraction methods. The compound crystallizes in an orthorhombic space group with specific lattice parameters. The structure reveals that the ethylamine side chain attached to the indole ring adopts a folded configuration. Additionally, the nitrogen atom of the indole ring participates in hydrogen bonding with chloride ions, contributing to the stability of the crystal structure. This intricate network of hydrogen bonds forms a three-dimensional structure that is crucial for the compound's stability .

Chemical Reactions Analysis

Tryptamine and its derivatives can undergo various chemical reactions, one of which involves the oxidation of 5-hydroxytryptamine to form tryptamine-4,5-dione (T-4,5-D). This compound is of particular interest because it can irreversibly inhibit tryptophan hydroxylase (TPH), an enzyme critical for serotonin synthesis. The inactivation of TPH by T-4,5-D is believed to occur through covalent modification of the enzyme's active site cysteine residues. This reaction is significant because it may contribute to the serotonergic neurotoxicity observed with substances like methamphetamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of Tryptamine Hydrochloride are influenced by its molecular structure. The presence of the hydrochloride group enhances the compound's solubility in water, making it more amenable to various experimental conditions. The crystal structure analysis provides insights into the compound's stability, showing how the hydrogen bonding network contributes to its robustness. The reactivity of tryptamine derivatives, as demonstrated by the formation of T-4,5-D, highlights the susceptibility of the indole ring to oxidative stress, which is a critical consideration in the context of neurotoxicity and drug metabolism .

科学研究应用

抗抑郁和抗焦虑特性

色胺-d4盐酸盐是色胺的一种氘代衍生物,已被研究用作潜在的抗抑郁和抗焦虑药物。抑郁症和焦虑症是影响全世界数百万人的普遍精神疾病。 由于现有抗抑郁药的局限性和副作用,寻找新的药物候选物来管理这些疾病仍然是优先事项 .

作用机理: 色胺-d4盐酸盐可能作用于单胺类神经递质,如血清素(5-羟色胺,5HT)和去甲肾上腺素(NA),这些神经递质在抑郁症和焦虑症中起着至关重要的作用。 通过调节这些神经递质系统,它可以缓解症状并改善情绪 .

体内评估: 体内研究表明,色胺-d4盐酸盐具有抗抑郁和抗焦虑特性。研究人员进行了急性毒性测试,以确定治疗检查的安全剂量。采用以下测试:

构象和抗氧化方面

除了其神经精神方面的潜力之外,色胺-d4盐酸盐的构象特性和抗氧化活性也令人感兴趣。

立体电子研究: 研究人员探索了与稳定性和抗氧化活性相关的立体电子方面。 色胺-d4盐酸盐,与其他吲哚衍生物一样,可能作为自由基清除剂,有助于其潜在的抗氧化作用 .

总之,色胺-d4盐酸盐作为抗抑郁药、抗焦虑药和潜在的抗氧化剂化合物具有希望。需要进一步研究以充分了解其机制和治疗应用。

有关更多详细信息,您可以参考原始研究文章:

作用机制

Target of Action

Tryptamine-d4 Hydrochloride, a deuterium-labeled form of Tryptamine Hydrochloride, is a monoamine alkaloid . It is believed to play a role as a neuromodulator or neurotransmitter . The primary targets of Tryptamine are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain .

Mode of Action

Tryptamine-d4 Hydrochloride interacts with its targets, the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . .

Biochemical Pathways

One pathway leading to the bioactive auxin, indole-3-acetic acid (IAA), is known as the tryptamine pathway . This pathway is suggested to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), IAA .

Result of Action

The effects of Tryptamine-d4 Hydrochloride are mediated by the 5-HT 2A receptor . It may also be modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors

安全和危害

未来方向

Tryptamines currently are not part of typical toxicology testing regimens and their contribution to drug overdoses may be underestimated . Although their prevalence was low, it is increasing . There are few published data on the many new compounds, their mechanisms of action, onset and duration of action, toxicity, signs and symptoms of intoxication and analytical methods to identify tryptamines and their metabolites . Therefore, more research is needed in this area to understand the potential health risks and public security threats posed by these substances .

属性

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFBGNBTTMPNIG-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481881 | |

| Record name | Tryptamine-d4 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

340257-60-5 | |

| Record name | Tryptamine-d4 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)

![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)

![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)